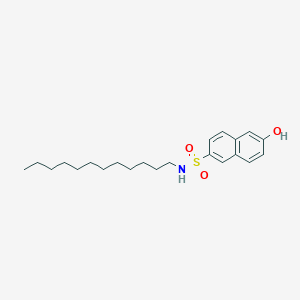![molecular formula C18H33NO B14267810 2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine CAS No. 141055-66-5](/img/structure/B14267810.png)
2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine is a complex organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique structure with multiple cyclic components, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopentyl and cyclohexyl intermediates, followed by their coupling with the morpholine ring. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and automation can enhance the efficiency and yield of the synthesis. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Halides, hydroxyl groups
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine include other morpholine derivatives with different substituents on the morpholine ring or the cyclic components. Examples include:
- 2,6-Dimethylmorpholine
- 4-Cyclopentylmorpholine
- 3-Methylcyclohexylmorpholine
Uniqueness
What sets this compound apart is its specific combination of substituents and cyclic structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
141055-66-5 |
|---|---|
Molecular Formula |
C18H33NO |
Molecular Weight |
279.5 g/mol |
IUPAC Name |
2,6-dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine |
InChI |
InChI=1S/C18H33NO/c1-13-5-4-6-16(9-13)17-7-8-18(10-17)19-11-14(2)20-15(3)12-19/h13-18H,4-12H2,1-3H3 |
InChI Key |
OYUYDIXGOJERIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C2CCC(C2)N3CC(OC(C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
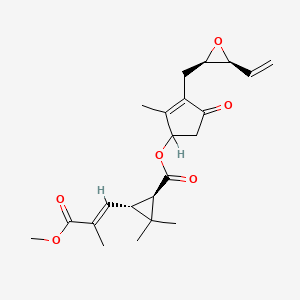
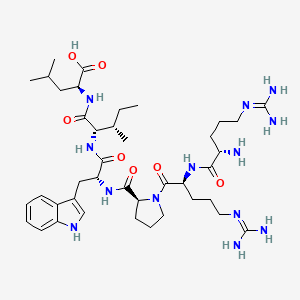
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
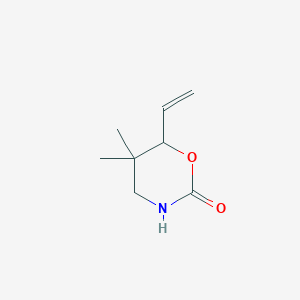
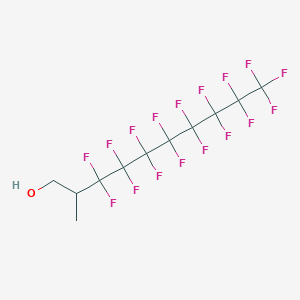
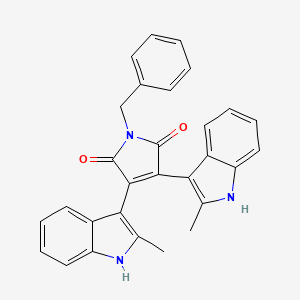
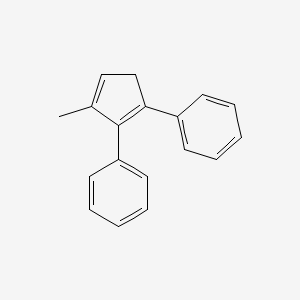
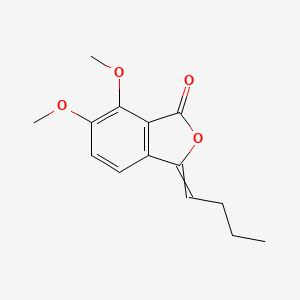
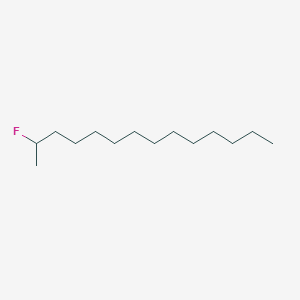
![2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-](/img/structure/B14267796.png)
